tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate
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Overview
Description
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(3-oxo-2-azaspiro[4The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Toluene: Common solvent for these reactions.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Research: Potentially useful in the development of biologically active molecules due to its unique structure.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a rigid framework that can interact with various molecular targets. The presence of the carbamate group allows for potential hydrogen bonding and electrostatic interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[4.5]decan-7-carboxylate
Uniqueness
tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an oxo and a carbamate group. This combination provides distinct reactivity and stability, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-6-14(7-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
AZUYRQSICPPFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
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